molecular formula C4H9FO3S B2410558 2-Ethoxyethane-1-sulfonyl fluoride CAS No. 1934960-30-1

2-Ethoxyethane-1-sulfonyl fluoride

Cat. No.: B2410558
CAS No.: 1934960-30-1
M. Wt: 156.17
InChI Key: IIVZXQVRRWKFIY-UHFFFAOYSA-N
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Description

2-Ethoxyethane-1-sulfonyl fluoride is an organosulfur compound with the chemical formula C4H9O3SF. It is a colorless liquid that is highly reactive and has a strong odor. This compound is primarily used as a reagent in organic synthesis and has shown promising potential in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyethane-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of ethanesulfonyl chloride with ethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields ethoxy ethanesulfonyl fluoride as the main product .

Industrial Production Methods

In industrial settings, the production of ethoxy ethanesulfonyl fluoride often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form ethanesulfonyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild conditions with the use of a base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: The major products are substituted ethanesulfonyl derivatives.

    Oxidation: The major products are sulfonic acids or sulfonate esters.

    Reduction: The major products are reduced ethanesulfonyl derivatives.

Scientific Research Applications

2-Ethoxyethane-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluorides and other sulfur-containing compounds.

    Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.

Comparison with Similar Compounds

2-Ethoxyethane-1-sulfonyl fluoride can be compared with other similar compounds such as:

    Ethenesulfonyl fluoride: Similar in reactivity but differs in the presence of a double bond.

    Benzenesulfonyl fluoride: Contains an aromatic ring, leading to different reactivity and applications.

    Methanesulfonyl fluoride: Smaller and less complex, with different reactivity patterns

This compound is unique due to its ethoxy group, which imparts specific reactivity and properties that are valuable in various applications.

Properties

IUPAC Name

2-ethoxyethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO3S/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVZXQVRRWKFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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